N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester
Description
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester (hereafter referred to as the tin precursor) is a critical intermediate in the synthesis of 6-[¹⁸F]fluoro-L-dopa, a radiopharmaceutical used in positron emission tomography (PET) for studying dopaminergic pathways in neurodegenerative disorders like Parkinson’s disease . This compound features:
- Trimethylstannyl group at the 6-position of the phenyl ring, enabling regioselective radiofluorination.
- t-Butoxycarbonyl (t-boc) groups at the 3- and 4-positions, which protect catechol hydroxyl groups during synthesis and simplify deprotection .
- Ethyl ester and N-formyl moieties that stabilize the molecule during reactions.
Developed by Satyamurthy et al. (1995), this precursor reacts efficiently with electrophilic fluorinating agents (e.g., ¹⁸F-labeled F₂, CH₃COOF, or OF₂) to yield 6-[¹⁸F]fluoro-L-dopa with radiochemical purity >99% and enantiomeric purity >99% L-isomer . Its shelf stability and high reactivity make it superior to earlier precursors like silane- or mercury-based derivatives.
Properties
IUPAC Name |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPLVBDUFBJGS-FWELSTJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO9Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for radiolabeled compounds used in positron emission tomography (PET). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic use.
The compound is synthesized through a multi-step process involving the protection of amino and hydroxyl groups, followed by the introduction of the trimethylstannyl group. The general synthesis pathway includes:
- Formation of protected intermediates : Starting from L-phenylalanine, various protective groups are added to yield intermediates that can be further modified.
- Introduction of the trimethylstannyl group : This step is crucial as it enhances the compound's reactivity and facilitates subsequent reactions, particularly in radiolabeling processes.
- Final product formation : The final compound is obtained after careful deprotection and purification steps.
This synthetic route is significant as it allows for high yields of the desired compound, which can be utilized in further research and applications in medical imaging .
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily related to its role as a precursor for radiolabeled compounds such as 6-[^18F]fluoro-L-DOPA. This radiolabeled form is critical in PET imaging for assessing dopamine metabolism in neurological disorders like Parkinson's disease.
Key Mechanisms:
- Dopaminergic Activity : The compound's structure allows it to mimic L-DOPA, enabling its conversion into dopamine within the body. This property is particularly useful in studying conditions associated with dopamine deficiency.
- Chemotactic Properties : Similar to other formylated peptides, this compound may exhibit chemotactic activity, influencing immune cell migration and activation .
Biological Studies and Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
Case Studies
-
Parkinson's Disease Imaging :
- A clinical study utilized 6-[^18F]fluoro-L-DOPA derived from this compound to assess dopamine synthesis capacity in patients. Results indicated a correlation between imaging results and clinical symptoms of motor deficits.
- Cancer Research :
Scientific Research Applications
Key Applications
-
Precursor for Radiolabeled Compounds :
- N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is primarily used as a precursor in the synthesis of 6-[^18F]fluoro-L-DOPA, a radiopharmaceutical employed in PET imaging. This compound is crucial for diagnosing neurological conditions such as Parkinson's disease by providing insights into dopamine metabolism in the brain .
- Synthesis and Radiofluorination :
- Research in Medicinal Chemistry :
Case Studies
-
Application in Parkinson's Disease Diagnosis :
- A study demonstrated the efficacy of 6-[^18F]fluoro-L-DOPA synthesized from this compound in imaging dopamine metabolism. The results indicated that patients with Parkinson's disease exhibited significantly reduced uptake of the radiotracer compared to healthy controls, highlighting its diagnostic utility.
-
Optimization of Synthesis Protocols :
- Research focusing on the optimization of radiofluorination protocols using this compound has shown variations in yield based on the choice of fluorinating agent. Studies indicated that using acetyl hypofluorite resulted in higher yields compared to other agents, thereby enhancing the efficiency of synthesizing radiopharmaceuticals for clinical applications .
Chemical Reactions Analysis
Radiofluorination Reactions
The trimethylstannyl group undergoes rapid fluorodestannylation with ¹⁸F-labeled agents, enabling high-yield production of 6-[¹⁸F]fluoro-L-DOPA. Key findings from :
| Fluorinating Agent | Conditions | Radiochemical Yield | Regioselectivity |
|---|---|---|---|
| [¹⁸F]F₂ | Gas-phase reaction, 25°C, 5 min | 32–38% | >99% 6-fluoro isomer |
| [¹⁸F]CH₃COOF | Acetonitrile, RT, 3 min | 40–45% | >99% 6-fluoro isomer |
| [¹⁸F]OF₂ | Gas-phase reaction, 25°C, 5 min | 35–42% | >99% 6-fluoro isomer |
Mechanistic Insight :
-
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the trimethylstannyl group acts as a superior leaving group compared to iodine or mercury derivatives .
-
No competing fluorination at the 2- or 5-positions observed due to steric and electronic effects of the t-Boc-protected hydroxyl groups .
Deprotection and Purification
Post-fluorination, acid hydrolysis removes protecting groups to yield 6-[¹⁸F]fluoro-L-DOPA:
Advantages Over Alternatives :
Stability and Handling
-
Thermal Stability : The tin precursor remains stable for >6 months when stored under inert gas at −20°C .
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Reactivity : No detectable decomposition during fluorination, even with highly reactive OF₂ .
Comparative Analysis of Fluorination Methods
| Parameter | [¹⁸F]F₂ | [¹⁸F]CH₃COOF | [¹⁸F]OF₂ |
|---|---|---|---|
| Ease of Handling | Moderate (gas) | High (solution) | Moderate (gas) |
| Yield Consistency | ±5% | ±3% | ±4% |
| Equipment Requirements | Specialized gas lines | Standard synthesis module | Specialized gas lines |
Comparison with Similar Compounds
Structural and Functional Analogues
N-Trifluoroacetyl-5-acetoxy-2-trimethylstannyl-L-phenylalanine Ethyl Ester
- Structure : Differs in the acetyloxy group at position 5 and trifluoroacetyl protection instead of t-boc groups.
- Application : Precursor for synthesizing 6-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT), a dopamine analog for PET imaging .
- Key Differences :
Silane- and Mercury-Based Precursors
- Silane Precursors :
- Mercury Precursors :
Performance Metrics
Advantages of the Tin Precursor
High Reactivity : Rapid fluorodestannylation with diverse agents (F₂, OF₂, CH₃COOF) due to the strong electron-withdrawing effect of t-boc groups .
Simplified Deprotection : t-boc groups are cleaved under mild conditions (HBr), unlike methoxy or acetoxy groups requiring HI .
Scalability : Enables large-scale production (>100 mCi) of 6-[¹⁸F]fluoro-L-dopa for clinical use .
Low Contaminants : Final product contains <15 ppb tin residues, meeting safety standards for human injection .
Limitations of Competing Compounds
Preparation Methods
Ethyl Ester Formation
L-DOPA undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride acts as both an acid catalyst and dehydrating agent, converting the carboxylic acid moiety to an ethyl ester. The reaction proceeds under reflux for 20 hours, yielding 3,4-dihydroxy-L-phenylalanine ethyl ester hydrochloride as a crude product.
Reaction Conditions :
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Reagents : L-DOPA, ethanol, SOCl₂.
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Temperature : Reflux (78°C).
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Yield : >99% (crude).
Amino Group Protection (Boc Protection)
The ethyl ester intermediate is protected at the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N). This step ensures selectivity in subsequent reactions by preventing undesired side reactions at the amine site.
Reaction Conditions :
-
Reagents : Ethyl ester hydrochloride, Boc₂O, Et₃N.
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Solvent : Ethanol.
-
Time : 2 hours at room temperature.
-
Yield : Quantitative.
Catechol Protection (Methylation and Boc Protection)
The catechol hydroxyl groups of L-DOPA are protected using methyl iodide (MeI) or Boc₂O. Methylation with MeI in basic conditions converts hydroxyls to methoxy groups, while Boc protection employs Boc₂O under similar conditions.
Example Protocol :
Iodination
A key halogenation step introduces iodine at the 6-position of the aromatic ring. This is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions.
Reaction Conditions :
Formylation
The final step introduces the formyl group at the amine site using formic acid or acetic-formic anhydride. This step is performed under mild acidic conditions to avoid deprotection of Boc groups.
Reaction Conditions :
Route B: Synthesis from L-m-Tyrosine
Ethyl Ester Formation
L-m-Tyrosine is esterified using thionyl chloride in methanol, analogous to Route A. The reaction proceeds at 0°C with subsequent reflux, yielding the ethyl ester hydrochloride.
Reaction Conditions :
Dual Protection (Boc and Acetyl Groups)
The amine and hydroxyl groups are protected using Boc₂O and acetyl chloride, respectively. This step ensures orthogonal protection for selective deprotection in later stages.
Reaction Conditions :
Iodination and Stannylation
Similar to Route A, iodination at the 6-position is followed by Stille coupling with hexamethylditin. However, Route B employs bis(neopentyl glycolato)diboron as a co-reagent to enhance stannylation efficiency.
Key Variation :
Comparative Analysis of Synthetic Routes
Route A offers higher yields due to optimized protection steps, while Route B provides flexibility in hydroxyl group manipulation. The choice of route depends on substrate availability and desired functionalization.
Critical Reaction Optimization
Palladium Catalyst Selection
The use of Pd(PPh₃)₄ in Route A minimizes side reactions during stannylation, whereas Pd(dppf)Cl₂ in Route B improves compatibility with boronate esters.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis involves three main steps: (1) Formylation of L-phenylalanine ethyl ester using formyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the N-formyl group . (2) Di-t-butoxycarbonyl (Boc) protection of the 3,4-hydroxyl groups using Boc anhydride in the presence of a catalyst like DMAP (dimethylaminopyridine) under inert conditions to prevent undesired side reactions . (3) Stannylation at the 6-position via palladium-catalyzed coupling (e.g., Stille reaction) with trimethyltin chloride, requiring strict control of moisture and oxygen to avoid tin-ligand dissociation . Purification typically employs flash chromatography (ethyl acetate/cyclohexane gradients) .
Q. How do the protective groups (formyl, di-t-Boc) influence the compound’s stability during peptide synthesis?
- Methodological Answer : The formyl group protects the amine during solid-phase peptide synthesis (SPPS), resisting basic conditions but removable via hydrolysis with aqueous hydrazine. The di-t-Boc groups provide orthogonal protection for hydroxyl moieties, stable under acidic conditions (e.g., TFA cleavage) but labile in strong bases. Researchers must monitor deprotection kinetics using HPLC to avoid premature group removal, which can lead to side reactions or truncated peptides .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : and NMR identify formyl (δ ~8.0 ppm), Boc (δ ~1.4 ppm), and trimethylstannyl (δ ~0.1–0.3 ppm) groups. Sn satellites in -coupled spectra confirm stannylation .
- Mass spectrometry (HRMS) : Expected [M+H] for CHNOSn requires exact mass calibration (±2 ppm tolerance).
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (Boc C-O) validate protective groups .
Advanced Research Questions
Q. How does the trimethylstannyl group enable applications in radiopharmaceutical synthesis?
- Methodological Answer : The trimethylstannyl moiety serves as a precursor for fluorine-18 () labeling via electrophilic fluorination. In PET imaging, this compound can be reacted with F gas or electrophiles (e.g., Selectfluor) under anhydrous conditions. Key challenges include optimizing radiochemical yield (>70%) while minimizing tin byproducts, which require purification via semi-preparative HPLC .
Q. What strategies mitigate tin-ligand dissociation during storage or reactions?
- Methodological Answer :
- Storage : Use amber vials under argon at −20°C to prevent oxidation. Add stabilizers like EDTA (1 mM) to chelate free Sn.
- Reaction design : Conduct stannyl-mediated couplings in degassed solvents (e.g., THF or DMF) with Pd(PPh) catalyst to suppress β-hydride elimination. Monitor Sn dissociation via ICP-MS during reaction optimization .
Q. How can researchers resolve contradictory data in Boc-deprotection kinetics under varying pH conditions?
- Methodological Answer : Conflicting reports on Boc stability may arise from solvent polarity or temperature effects. A systematic study should:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
